

Independent Verification of INCB01158: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Numidargistat dihydrochloride

Cat. No.: B10801017

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the arginase inhibitor INCB01158 (also known as Numidargistat or CB-1158) with other alternative arginase inhibitors. The information is based on publicly available preclinical and clinical findings, with a focus on experimental data to support independent verification.

Mechanism of Action and Clinical Overview of INCB01158

INCB01158 is an orally available inhibitor of arginase, an enzyme that depletes the amino acid L-arginine in the tumor microenvironment. By inhibiting arginase, INCB01158 aims to restore L-arginine levels, thereby promoting the activation and proliferation of anti-tumor T-cells and other immune cells. This agent has been evaluated in a first-in-human Phase 1/2 clinical trial (NCT02903914) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.

Comparative Performance Data

The following tables summarize the key preclinical and clinical data for INCB01158 and a selection of other arginase inhibitors.

Table 1: In Vitro Potency of Arginase Inhibitors

Compound	Arginase 1 (ARG1) IC50/Ki	Arginase 2 (ARG2) IC50/Ki	Selectivity	Reference
INCB01158 (CB-1158)	86 nM (IC50)	296 nM (IC50)	ARG1-selective	[1][2]
OATD-02	20 nM (IC50)	48 nM (IC50)	Dual ARG1/ARG2 inhibitor	[3]
ABH	0.11 µM (Ki)	0.25 µM (Ki)	Non-selective	[1][4]
nor-NOHA	500 nM (Ki)	50 nM (Ki)	ARG2-selective	[1][5]

Table 2: Preclinical In Vivo Efficacy in Syngeneic Mouse Models

Compound	Mouse Model	Dosing	Key Findings	Reference
INCB01158 (CB-1158)	CT26 (colorectal)	100 mg/kg, PO, BID	Modest single-agent tumor growth inhibition. Synergistic effect with anti-PD-L1.	[3]
OATD-02	CT26 (colorectal)	100 mg/kg, PO, BID	Significant single-agent tumor growth inhibition, superior to CB-1158.	[3]

Table 3: Clinical Trial Overview and Efficacy of INCB01158 (NCT02903914)

Treatment Arm	Patient Population	N	Overall Response Rate (ORR)	Best Overall Response (BOR)
INCB01158 Monotherapy	Advanced/Metastatic Solid Tumors	107	0%	20% Stable Disease
INCB01158 + Pembrolizumab	Advanced/Metastatic Solid Tumors (Anti-PD-1/PD-L1 naive)	118	10.2%	1.7% Complete Response, 8.5% Partial Response

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Arginase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is suitable for measuring arginase activity in tissue homogenates or cell lysates.

- **Sample Preparation:** Homogenize tissue (e.g., 10 mg) or cells (e.g., 1×10^6) in 100 μ L of ice-cold Arginase Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris. Collect the supernatant for the assay.
- **Reaction Setup:** In a 96-well plate, add 1-40 μ L of the sample supernatant. Adjust the final volume to 40 μ L with Arginase Assay Buffer. Prepare a positive control using a known amount of arginase and a blank with assay buffer only.
- **Substrate Addition:** Prepare a reaction mix containing the L-arginine substrate according to the manufacturer's instructions. Add the reaction mix to each well.
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), allowing the arginase in the sample to convert L-arginine to urea and L-ornithine.
- **Urea Detection:** Add a reagent that reacts with the produced urea to generate a colored product.

- **Measurement:** Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The amount of color is proportional to the arginase activity.
- **Calculation:** Calculate the arginase activity based on a standard curve generated with known concentrations of urea.

Plasma L-Arginine Quantification (LC-MS/MS)

This method provides accurate and sensitive measurement of L-arginine levels in plasma samples.

- **Sample Preparation:** To a 96-well microfiltration plate, add plasma samples. For quantification, add a known concentration of a stable isotope-labeled internal standard (e.g., [2H7]-L-arginine).
- **Protein Precipitation:** Precipitate plasma proteins by adding a suitable solvent (e.g., methanol).
- **Filtration:** Centrifuge the plate to filter the samples and remove precipitated proteins.
- **LC-MS/MS Analysis:** Inject the filtered samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
 - **Chromatography:** Separate L-arginine from other plasma components using a suitable LC column and mobile phase gradient.
 - **Mass Spectrometry:** Use tandem mass spectrometry with multiple reaction monitoring (MRM) to specifically detect and quantify L-arginine and the internal standard based on their unique parent and daughter ion masses.
- **Quantification:** Determine the concentration of L-arginine in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of L-arginine.

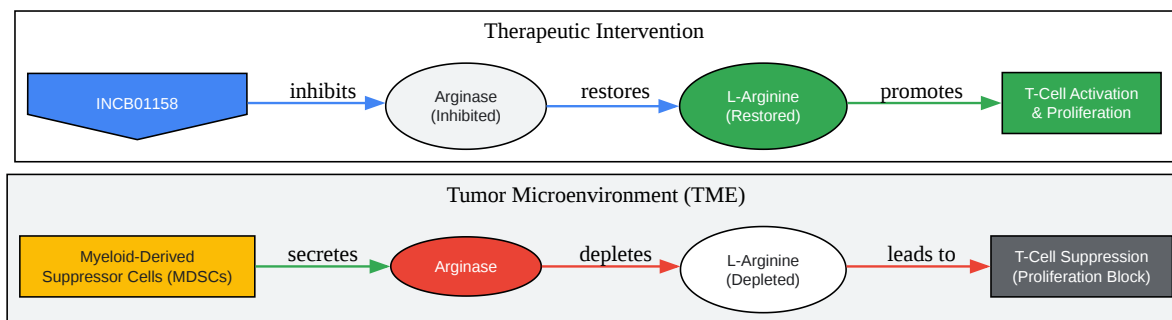
T-Cell Proliferation Assay (In Vitro)

This assay assesses the ability of an arginase inhibitor to rescue T-cell proliferation from myeloid cell-mediated suppression.

- **Cell Isolation:** Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. Further purify T-cells and myeloid cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- **Co-culture Setup:** In a 96-well plate, co-culture purified T-cells with isolated myeloid cells at a specific ratio (e.g., 2:1).
- **Treatment:** Add the arginase inhibitor (e.g., INCB01158) at various concentrations to the co-culture wells. Include a vehicle control.
- **T-Cell Stimulation:** Stimulate T-cell proliferation by adding anti-CD3 and anti-CD28 antibodies to the culture medium.
- **Incubation:** Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
- **Proliferation Measurement:** Assess T-cell proliferation using one of the following methods:
 - **[3H]-Thymidine Incorporation:** Add [3H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
 - **CFSE Staining:** Label T-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, analyze the dilution of the CFSE signal in the T-cell population by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

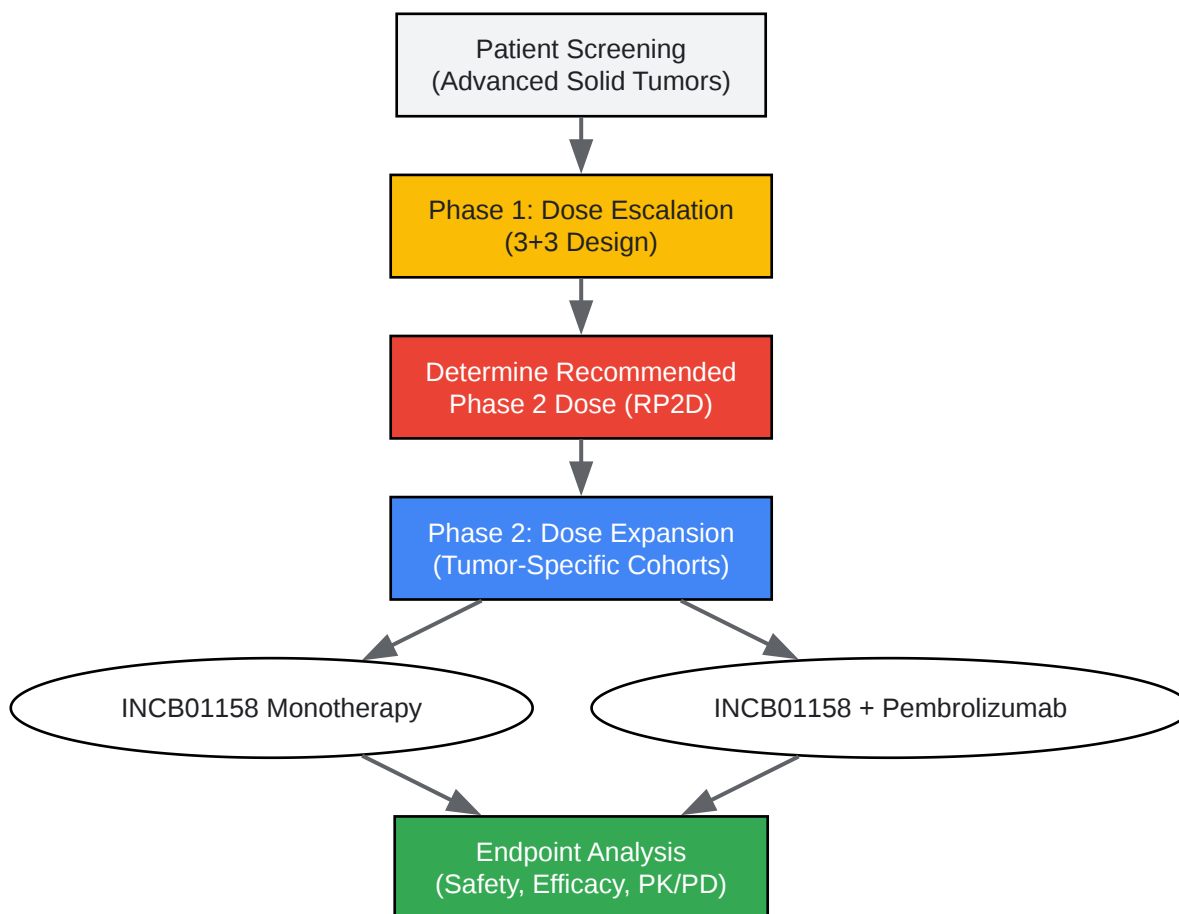
Visualizations

The following diagrams illustrate key pathways and workflows related to INCB01158.



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Caption: Mechanism of action of INCB01158 in the tumor microenvironment.



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